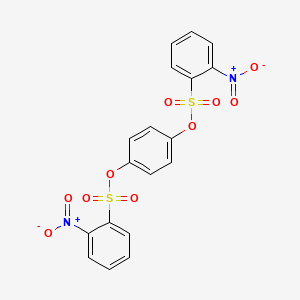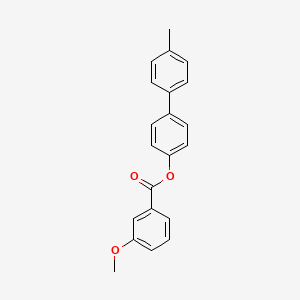![molecular formula C20H21N3O3 B10893778 2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B10893778.png)
2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and a primary amine under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound.
Isobutyl Substitution: The isobutyl group is introduced via alkylation using an appropriate alkyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl and pyrazole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the isobutyl and pyrazole moieties.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Various substituted benzoxazine derivatives depending on the electrophile used.
科学的研究の応用
2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-performance resins and coatings.
作用機序
The mechanism of action of 2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazine ring can also participate in ring-opening polymerization, contributing to its material properties.
類似化合物との比較
Similar Compounds
2-Isobutyl-5-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine: Lacks the nitro group, resulting in different reactivity and biological properties.
2-Isobutyl-5-(4-methylphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine: Contains a methyl group instead of a nitro group, affecting its electronic properties and reactivity.
2-Isobutyl-5-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine:
Uniqueness
2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
特性
分子式 |
C20H21N3O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
2-(2-methylpropyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)11-15-12-18-17-5-3-4-6-19(17)26-20(22(18)21-15)14-7-9-16(10-8-14)23(24)25/h3-10,13,18,20H,11-12H2,1-2H3 |
InChIキー |
KXFJXGLGHUUOGC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NN2C(C1)C3=CC=CC=C3OC2C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-imidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B10893697.png)
![(2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10893699.png)
![6-(1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10893703.png)
![5-(4-fluorophenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10893716.png)
![N-[(1Z)-3-[2-(hydroxymethyl)piperidin-1-yl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10893717.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10893734.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one](/img/structure/B10893746.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione](/img/structure/B10893751.png)
![4-[(4E)-4-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10893753.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide](/img/structure/B10893759.png)

![(5Z)-3-cyclohexyl-5-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10893763.png)
![4-fluoro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B10893771.png)
